4-Chloro-3-nitropyridine hydrochloride
Overview
Description
4-Chloro-3-nitropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H3ClN2O2·HCl. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 4-chloro-3-nitropyridine hydrochloride belongs, are often used in organic synthesis . Therefore, the targets could be various depending on the specific reactions in which this compound is involved.
Mode of Action
Nitropyridines are known to participate in various chemical reactions, and the interaction with their targets could involve nucleophilic substitution, electrophilic aromatic substitution, or other mechanisms . The specific mode of action would depend on the nature of the target and the reaction conditions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions in which it is involved . As a reagent in organic synthesis, it could contribute to the formation of a wide range of products with diverse properties and effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, it is recommended to be stored at ambient temperatures . Its solubility in different solvents could also affect its reactivity and the outcomes of the reactions in which it is used .
Biochemical Analysis
Biochemical Properties
Nitropyridines, a class of compounds to which 4-Chloro-3-nitropyridine hydrochloride belongs, are known to participate in various biochemical reactions
Cellular Effects
Safety data sheets indicate that it may cause respiratory irritation , suggesting that it could potentially influence cell function.
Molecular Mechanism
Nitropyridines are known to undergo reactions that are not typical electrophilic aromatic substitutions, but rather involve a [1,5] sigmatropic shift . This could potentially influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is recommended to store the compound at -20°C , suggesting that it may degrade at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitropyridine hydrochloride typically involves the nitration of 4-chloropyridine. The process can be summarized as follows:
Nitration of 4-Chloropyridine: 4-Chloropyridine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the third position, forming 4-Chloro-3-nitropyridine.
Hydrochloride Formation: The resulting 4-Chloro-3-nitropyridine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-3-nitropyridine or 4-alkoxy-3-nitropyridine can be formed.
Reduction Products: The primary product is 4-chloro-3-aminopyridine.
Scientific Research Applications
4-Chloro-3-nitropyridine hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
4-Chloro-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-3-methoxypyridine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: 4-Chloro-3-nitropyridine hydrochloride is unique due to its specific combination of a chlorine atom and a nitro group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-chloro-3-nitropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDMOPPRVGKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482118 | |
Record name | 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54079-68-4 | |
Record name | 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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